molecular formula C12H10ClNO2 B2712834 Ethyl 2-chloroquinoline-7-carboxylate CAS No. 1374258-79-3

Ethyl 2-chloroquinoline-7-carboxylate

Cat. No.: B2712834
CAS No.: 1374258-79-3
M. Wt: 235.67
InChI Key: PWBLMBXLGXIVHF-UHFFFAOYSA-N
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Description

Ethyl 2-chloroquinoline-7-carboxylate is a heterocyclic organic compound with the molecular formula C12H10ClNO2. It is a derivative of quinoline, a nitrogen-containing aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloroquinoline-7-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chloroquinoline-7-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the ethyl ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity. The use of catalysts and controlled reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloroquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted quinoline derivatives.

    Oxidation: Quinoline-7-carboxylic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

Ethyl 2-chloroquinoline-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 2-chloroquinoline-7-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or modulating receptors. The quinoline ring interacts with the active site of the target enzyme or receptor, leading to inhibition or modulation of its activity. This interaction can involve hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromoquinoline-7-carboxylate
  • Ethyl 2-fluoroquinoline-7-carboxylate
  • Ethyl 2-iodoquinoline-7-carboxylate

Uniqueness

Ethyl 2-chloroquinoline-7-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and physicochemical properties. The chlorine atom enhances the compound’s ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-chloroquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-4-3-8-5-6-11(13)14-10(8)7-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBLMBXLGXIVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (1.94 mL, 20.7 mmol) was added to a solution of 7-(ethoxycarbonyl)quinoline 1-oxide (450 mg, 2.07 mmol) in dichloromethane (15 mL). The reaction was heated to 50° C. for 3 hours. The reaction was then cooled to room temperature and was slowly poured into 200 mL of water, with stirring. The mixture was allowed to stir for 1 hour and was then neutralized with 1 N aqueous potassium hydroxide. The mixture was extracted with dichloromethane (3×). The extracts were washed with brine, dried over magnesium sulfate, filtered, and concentrated. Purification by column chromatography (0-20% ethyl acetate/heptanes) gave the title compound (254 mg, 52%) as a white solid. 1H NMR (400 MHz, CDCl3, δ): 8.70-8.79 (m, 1H), 8.13-8.18 (m, 2H), 7.87 (d, J=8.39 Hz, 1H), 7.47 (d, J=8.58 Hz, 1H), 4.44 (q, J=7.02 Hz, 2H), 1.43 (t, J=7.12 Hz, 3H).
Quantity
1.94 mL
Type
reactant
Reaction Step One
Name
7-(ethoxycarbonyl)quinoline 1-oxide
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
52%

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